molecular formula C28H31N5O2 B2567181 1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide CAS No. 1111320-30-9

1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide

Cat. No.: B2567181
CAS No.: 1111320-30-9
M. Wt: 469.589
InChI Key: PVKFSSAUCVFALU-UHFFFAOYSA-N
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Description

1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide is a sophisticated chemical hybrid scaffold designed for preclinical research, particularly in medicinal chemistry and drug discovery. Its structure incorporates a pyrazolo[1,5-a]pyrazine core, a privileged heterocyclic system recognized for its significant potential in pharmaceutical development. Scientific literature indicates that the pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine scaffolds are under investigation as key pharmacophores in the development of kinase inhibitors and as inhibitors for membrane-bound targets in infectious diseases . The molecule is further functionalized with a piperidine carboxamide group. Piperidine derivatives represent one of the most important synthetic building blocks in the pharmaceutical industry, found in over twenty classes of approved drugs and countless bioactive molecules . The specific incorporation of the N-(2-phenylethyl) moiety on the carboxamide is a structural feature of interest, often employed to enhance binding affinity and selectivity toward specific protein targets. This compound is provided as a high-purity solid for research applications exclusively. It is intended for use in non-clinical, in vitro investigations only, such as biochemical assay development, target-based screening, and structure-activity relationship (SAR) studies. All information presented is for research purposes only and is not intended for diagnostic or therapeutic applications. This product is strictly labeled "For Research Use Only" and must not be used for any personal, commercial, diagnostic, or therapeutic purposes.

Properties

IUPAC Name

1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O2/c1-2-35-24-10-8-22(9-11-24)25-20-26-27(29-16-19-33(26)31-25)32-17-13-23(14-18-32)28(34)30-15-12-21-6-4-3-5-7-21/h3-11,16,19-20,23H,2,12-15,17-18H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKFSSAUCVFALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide is a member of the pyrazolo[1,5-a]pyrazine derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₉H₂₃N₅O
  • Molecular Weight : 337.42 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the pyrazolo[1,5-a]pyrazine core is crucial for its binding affinity to specific receptors and enzymes. The piperidine moiety enhances solubility and bioavailability, facilitating transport across cell membranes.

Key Mechanisms:

  • Inhibition of Protein-Protein Interactions (PPIs) : The compound has shown potential in disrupting PPIs involved in cancer progression.
  • Modulation of Enzyme Activity : It may act as an inhibitor for certain enzymes linked to inflammatory processes.
  • Induction of Apoptosis : In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines through activation of pro-apoptotic markers.

Anticancer Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant anticancer properties. For instance, a related pyrazoline analogue was shown to effectively inhibit interactions between ELF3 and MED23, leading to reduced viability in HER2-overexpressing cancer cells (Hwang et al., 2023) .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Pyrazolo derivatives are known for their ability to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation .

Case Studies

  • Study on HER2-positive Cancer Cells :
    • Objective : Evaluate the anticancer efficacy against HER2-positive gastric cancer.
    • Methodology : Treatment with varying concentrations of the compound showed a dose-dependent decrease in cell viability.
    • Findings : Significant apoptosis was induced, validated by increased levels of cleaved PARP and caspase-3 markers .
  • Cyclooxygenase Inhibition Study :
    • Objective : Assess the ability to inhibit COX enzymes.
    • Results : Compounds from the pyrazolo class demonstrated selective inhibition of COX-2, suggesting potential use in treating inflammatory diseases .

Comparative Analysis with Related Compounds

CompoundStructureBiological Activity
1-[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-piperidineSimilar core structureAnticancer activity; COX inhibition
Pyrazolo[3,4-d]pyrimidinesDifferent substitution patternKinase inhibition

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrazine Derivatives

The pyrazolo[1,5-a]pyrazine core is shared with several analogs but differs in substituents:

Compound Name Substituent at Position 2 Substituent at Position 4 Key Modifications
Target Compound 4-Ethoxyphenyl Piperidine-4-carboxamide (N-2-phenylethyl) Ethoxy group enhances lipophilicity; phenylethyl chain may improve CNS penetration
2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide () 4-Methoxyphenyl Sulfanyl-acetamide (N-4-phenoxyphenyl) Methoxy group reduces steric bulk; sulfanyl linker may alter metabolic stability
1-[2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide () 4-Butoxyphenyl Piperidine-4-carboxamide (N-(4-methoxyphenyl)methyl) Butoxy group increases hydrophobicity; benzyl substituent may impact target selectivity

Key Insight : The ethoxy group in the target compound balances lipophilicity and metabolic stability compared to smaller (methoxy) or larger (butoxy) alkoxy substituents .

Piperidine Carboxamide Derivatives

The piperidine-4-carboxamide moiety is critical for receptor binding. Analogous structures include:

Compound Name Piperidine Substituents Biological Activity
Target Compound N-(2-Phenylethyl) Unknown (structural analogy suggests potential CNS activity)
R 31 833 () N-Phenylpropanamide Extremely potent analgesic (10,031× morphine)
N-(4-Methoxyphenyl)methyl derivative () N-(4-Methoxyphenyl)methyl Hypothesized to enhance blood-brain barrier penetration

Key Insight : The N-(2-phenylethyl) group in the target compound may mimic opioid receptor-binding motifs observed in fentanyl analogs (e.g., R 31 833), though its carboxamide linker likely reduces potency compared to propanamide derivatives .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-Methoxy Analog () 4-Butoxy Analog ()
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 (lower due to methoxy) ~4.1 (higher due to butoxy)
Metabolic Stability Ethoxy group resists rapid oxidation Methoxy prone to demethylation Butoxy may undergo ω-oxidation
Solubility Moderate (balanced alkoxy chain) Higher (smaller substituent) Lower (increased hydrophobicity)

Key Insight : The 4-ethoxy substitution optimizes solubility and metabolic stability, making the target compound a promising candidate for further development .

Q & A

Q. What synthetic methodologies are typically employed to prepare this compound?

The synthesis involves multi-step reactions, including:

  • Heterocyclic core formation : Cyclocondensation of hydrazines with aldehydes/ketones to construct the pyrazolo[1,5-a]pyrazine moiety, often using Pd-catalyzed cross-coupling for aryl substitutions .
  • Piperidine functionalization : Coupling the pyrazolo-pyrazine core with a piperidine-4-carboxamide derivative via nucleophilic substitution or amide bond formation. Optimized conditions (e.g., inert atmosphere, controlled temperatures) are critical for yield .
  • Final derivatization : Introduction of the 4-ethoxyphenyl and phenethyl groups via Suzuki-Miyaura coupling or SNAr reactions .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry, with emphasis on distinguishing pyrazolo-pyrazine proton environments .
  • X-ray crystallography : Resolves crystal packing and absolute configuration, as demonstrated for analogs (e.g., triclinic crystal system with P1 space group, α/β angles ~77–81°) .
  • HPLC-MS : Validates purity (>95%) and molecular weight confirmation .

Q. What preliminary biological activities are associated with this compound’s structural analogs?

Pyrazolo-pyrazine derivatives exhibit:

  • Anticancer activity : Inhibition of kinase targets (e.g., PI3K, mTOR) via π-π stacking and hydrogen bonding with active sites .
  • Anti-inflammatory effects : Modulation of COX-2 and NF-κB pathways, observed in analogs with similar substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

Apply Design of Experiments (DoE) to evaluate factors:

FactorLevels TestedOptimal Condition
Temperature60–120°C80°C
Catalyst Loading1–5 mol% Pd3 mol%
SolventDMF, THF, DMSODMF
Statistical analysis (e.g., ANOVA) identifies interactions between variables, maximizing yield while minimizing side reactions .

Q. How to resolve discrepancies between computational binding predictions and experimental IC50 values?

  • Re-evaluate computational parameters : Adjust force fields (e.g., AMBER vs. CHARMM) or solvation models in docking studies .
  • Validate with mutagenesis : If the compound targets a kinase, mutate predicted binding residues (e.g., ATP-binding pocket lysine) and retest activity .
  • MD simulations : Assess conformational stability of the ligand-receptor complex over 100+ ns trajectories to identify false-positive docking poses .

Q. What strategies enhance selectivity in structure-activity relationship (SAR) studies?

  • Substituent scanning : Systematically modify the 4-ethoxyphenyl group (e.g., replace ethoxy with methoxy, halogen) to map steric/electronic effects on target affinity .
  • Proteome-wide profiling : Use kinome-wide screening to identify off-target interactions and refine substituents for selectivity .

Q. How to design a stability study for this compound under physiological conditions?

  • Forced degradation : Expose to pH 1–10 buffers, UV light, and oxidative stress (H2O2). Monitor degradation products via LC-MS .
  • Plasma stability assay : Incubate with human plasma (37°C, 24 hrs) and quantify intact compound using LC-MS/MS .

Methodological Considerations

  • Contradictions in synthetic routes : reports SNAr reactions for pyrazolo-pyrazine functionalization, while emphasizes Pd-catalyzed cross-coupling. Researchers should compare both methods for cost, scalability, and regioselectivity .
  • Crystallography challenges : Analogs with bulky substituents (e.g., phenethyl groups) may require cryocooling to mitigate disorder in X-ray data .

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